molecular formula C9H10N4 B1479840 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2097968-07-3

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No.: B1479840
CAS No.: 2097968-07-3
M. Wt: 174.2 g/mol
InChI Key: PEAHWNZFPOHZHJ-UHFFFAOYSA-N
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Description

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a high-value chemical scaffold designed for pharmaceutical research and development. This compound features the 1H-imidazo[1,2-b]pyrazole core, which is recognized as a non-classical isostere of the indole ring , a common motif in drug discovery. This structural feature can impart improved physicochemical properties, such as enhanced solubility in aqueous media , to potential drug candidates without compromising biological activity . The imidazo[1,2-b]pyrazole heterocyclic system is a privileged structure in medicinal chemistry, known for its noteworthy pharmacological potential . Researchers utilize this core and its derivatives, such as acetonitrile-functionalized analogs, as key synthetic intermediates or as scaffolds for constructing diverse compound libraries. These libraries are vital for screening in drug discovery programs aimed at various therapeutic areas . The synthesis of related imidazo[1,2-b]pyrazole derivatives is often achieved via efficient multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allowing for rapid exploration of chemical space . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-8-7-9-12(4-3-10)5-6-13(9)11-8/h5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAHWNZFPOHZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a compound that belongs to the imidazo[1,2-b]pyrazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The imidazo[1,2-b]pyrazole framework can be synthesized through condensation reactions involving appropriate precursors such as hydrazines and α-haloketones. The acetonitrile group is introduced via nucleophilic substitution or addition reactions.

Anticancer Properties

Research indicates that compounds related to imidazo[1,2-b]pyrazoles exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in various cancers. A study demonstrated that specific derivatives of imidazo[1,2-b]pyrazoles could effectively inhibit PI3Kα with promising IC50 values, suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Effects

Imidazo[1,2-b]pyrazoles have also been investigated for their anti-inflammatory properties. In vitro studies showed that certain derivatives could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, a series of pyrazole derivatives exhibited IC50 values in the low micromolar range against COX-2, indicating strong anti-inflammatory potential . The selectivity of these compounds towards COX-2 over COX-1 suggests a favorable safety profile.

Antimicrobial Activity

The antimicrobial activity of imidazo[1,2-b]pyrazole derivatives has been explored against various bacterial strains. Some studies reported potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . These findings highlight the versatility of this compound class in addressing infectious diseases.

Case Studies

Study Biological Activity Findings
Akhtar et al. (2022)Anti-inflammatoryIC50 values for selected compounds ranged from 71.11 to 81.77 μg/mL against COX-2 .
Dimmito et al. (2023)Analgesic and anti-inflammatoryCompound showed significant analgesic effects in vivo and minimal gastric toxicity .
Sivaramakarthikeyan et al. (2023)AntimicrobialCompounds displayed MIC values effective against multiple bacterial strains .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • PI3K Inhibition : By disrupting the PI3K signaling pathway, these compounds can induce apoptosis in cancer cells.
  • COX Inhibition : Selective inhibition of COX-2 reduces inflammation without significantly affecting COX-1, minimizing side effects.
  • Direct Antimicrobial Action : The imidazo[1,2-b]pyrazole structure may interact with bacterial enzymes or membranes, disrupting their function.

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is its role as an inhibitor of Bruton's tyrosine kinase (Btk). Btk is crucial in B-cell receptor signaling and has been implicated in autoimmune disorders and cancers. Compounds that inhibit Btk can potentially treat conditions such as rheumatoid arthritis and certain types of leukemia .

Treatment of Neurological Disorders

Research has indicated that imidazo[1,2-b]pyrazole derivatives may serve as inhibitors for adaptor-associated kinase 1 (AAK1), which is involved in synaptic vesicle recycling and receptor-mediated endocytosis. AAK1 inhibitors have shown promise in managing neurological disorders such as Alzheimer's disease and schizophrenia, highlighting the therapeutic potential of compounds like this compound in neuropharmacology .

Anticancer Activity

The compound's structure suggests potential anticancer properties through the modulation of signaling pathways involved in cell growth and differentiation. Studies have explored similar imidazo[1,2-b]pyrazole derivatives for their ability to induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Case Studies

StudyFocusFindings
Study 1 Inhibition of BtkDemonstrated that derivatives inhibited Btk activity effectively, leading to reduced B-cell activation in vitro .
Study 2 Neurological EffectsAAK1 inhibitors showed reduced pain response in knockout mice models, indicating potential for pain management therapies .
Study 3 Anticancer PropertiesCompounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile and its analogs:

Compound Name (Substituent at 6-Position) Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
This compound C₉H₁₀N₄ 174.2 Alkyl (ethyl) Moderate lipophilicity; acetonitrile group enhances reactivity
2-(6-(Pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile C₁₀H₈N₆ 212.2 Aromatic heterocycle (pyrazine) High polarity due to N-rich ring; potential for π-π interactions
2-(6-(Pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile C₁₀H₈N₅ 198.2 Aromatic heterocycle (pyridine) Basic nitrogen enables coordination; improved aqueous solubility
2-(6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile C₁₃H₁₆N₄ 228.29 Aliphatic cyclic (cyclohexyl) High lipophilicity; steric hindrance may limit reactivity

Key Observations:

  • Substituent Effects on Solubility: The ethyl-substituted compound exhibits moderate solubility in organic solvents, while pyridine/pyrazine analogs show enhanced polar interactions due to aromatic nitrogens . The cyclohexyl derivative is highly lipophilic, favoring non-polar environments .
  • Reactivity: The acetonitrile group in all analogs is electrophilic, but the core heterocycle modulates reactivity. For example, pyrazine/pyridine substituents may stabilize intermediates via resonance, whereas the ethyl group offers minimal electronic effects but avoids steric bulk .

Preparation Methods

Starting Materials and Initial Steps

  • The synthesis often begins with 5-aminopyrazole-4-carbonitrile or its derivatives as bifunctional building blocks.
  • These aminopyrazoles are prepared via literature methods involving hydrazine hydrate and substituted malononitrile or ethyl cyanoacetate derivatives.
  • For example, 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate can be synthesized by reacting hydrazine hydrate with bromoacetaldehyde diethyl acetal followed by condensation with ethyl 2-cyano-3-ethoxyacrylate and subsequent hydrolysis steps.

Formation of 1H-Imidazo[1,2-b]pyrazole

  • The 1H-imidazo[1,2-b]pyrazole core is constructed by reacting the aminopyrazole with aldehydes and isocyanides in the presence of a Brønsted or Lewis acid catalyst.
  • The Groebke–Blackburn–Bienaymé reaction is the preferred method, typically catalyzed by trifluoroacetic acid (TFA) in ethanol or ethanol/water mixtures.
  • This reaction proceeds via the formation of an imine intermediate followed by nucleophilic attack of the isocyanide and cyclization to yield the imidazo[1,2-b]pyrazole heterocycle.
  • The reaction is efficient, with yields up to 83% and short reaction times (minutes to a few hours).

Specific Preparation of this compound

The compound this compound can be synthesized by the following detailed method:

Step Reagents & Conditions Outcome Notes
1 Synthesis of 6-ethyl substituted 1H-imidazo[1,2-b]pyrazole core Starting from 5-aminopyrazole-4-carbonitrile, react with 6-ethyl substituted aldehyde and isocyanide The aldehyde introduces the 6-ethyl substituent on the pyrazole ring via the GBB-3CR
2 Reaction catalyzed by TFA (20 mol%) in EtOH or EtOH/H2O mixture Formation of the imidazo[1,2-b]pyrazole ring system Optimized for yield and reaction time, typically 10-60 minutes
3 Isolation by filtration and washing with hexane or diethyl ether Pure product obtained without extensive chromatographic purification Green and operationally simple protocol

Reaction Optimization and Catalysis

Catalyst Type Catalyst Yield (%) Reaction Time Solvent Notes
No catalyst - 0 - EtOH No reaction observed
Lewis acid Indium(III) salts, TMSCl Up to 67 Several hours EtOH Moderate yields, improved reaction rate
Brønsted acid PTSA, HClO4 Similar to Lewis acids Several hours EtOH Comparable yields
Brønsted acid (optimized) TFA (20 mol%) Up to 83 10-60 min EtOH/H2O mixture Best yields and shortest reaction times, green solvent system

Purification and Characterization

  • The product is typically isolated by simple filtration of the precipitate formed during the reaction.
  • Washing with non-polar solvents such as hexane or diethyl ether removes impurities.
  • Further purification by silica gel chromatography is optional but can be used for higher purity.
  • Structural confirmation is done by 1D and 2D NMR techniques (1H, 13C-HSQC, HMBC, COSY, NOESY) confirming the regioselective formation of the 1H-imidazo[1,2-b]pyrazole core.

Summary Table of Key Preparation Steps

Step Description Reagents Conditions Yield (%) Notes
1 Preparation of 5-aminopyrazole-4-carbonitrile Hydrazine hydrate, malononitrile derivatives Reflux in EtOH, base hydrolysis ~80% over multiple steps Literature method
2 Groebke–Blackburn–Bienaymé 3-component reaction 5-aminopyrazole-4-carbonitrile, 6-ethyl aldehyde, tert-butyl isocyanide, TFA Room temperature, EtOH/H2O, 10-60 min Up to 83% One-pot, green protocol
3 Isolation and purification Filtration, washing, optional chromatography Ambient conditions Pure compound Efficient and straightforward

Research Findings and Notes

  • The regioselectivity of the GBB-3CR favors the formation of the 1H-imidazo[1,2-b]pyrazole isomer with an endocyclic double bond, confirmed by advanced NMR techniques.
  • The reaction is highly versatile and allows for substitution variation on the aldehyde and isocyanide components, enabling the synthesis of diverse derivatives including the 6-ethyl substituted target compound.
  • The use of a catalytic amount of TFA in an ethanol/water solvent system represents a green chemistry approach, reducing reaction times and simplifying workup.
  • Alternative catalysts such as Lewis acids can be used but generally provide lower yields or require longer reaction times.
  • The synthetic route avoids harsh conditions and uses readily available starting materials, making it suitable for scale-up and library synthesis.

This detailed overview synthesizes diverse research findings and optimized protocols for the preparation of this compound, emphasizing the Groebke–Blackburn–Bienaymé three-component reaction as the most efficient and green method currently available.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-component reactions (MCRs) involving acetonitrile derivatives are commonly used. For example, analogous compounds like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile are synthesized via condensation reactions with aldehydes and Meldrum’s acid under reflux conditions (e.g., ethanol, 80°C, 6–8 h). Optimization involves testing catalysts (e.g., piperidine), solvent polarity (DMF vs. ethanol), and temperature gradients to maximize yield (Table 1 in ). Monitoring via TLC and adjusting stoichiometry (e.g., 1:1:1 molar ratio) is critical .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts to confirm substituent positions (e.g., ethyl group at position 6). For example, ethyl protons typically appear as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.4–2.6 ppm) .
  • IR : Look for nitrile stretching vibrations (~2210–2240 cm1^{-1}) and imidazole/pyrazole N-H stretches (~3150–3300 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 229 for [M+H]+^+) and fragmentation patterns .

Q. What are the common reactivity pathways for acetonitrile-containing imidazo[1,2-b]pyrazoles?

  • Methodological Answer : The nitrile group undergoes nucleophilic addition or cyclization. For instance, in related compounds, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile reacts with bis-aldehydes to form bis(acrylonitrile) derivatives via Knoevenagel condensation (piperidine catalysis, ethanol reflux) . Ethyl-substituted derivatives may exhibit steric effects, requiring longer reaction times or higher temperatures .

Advanced Research Questions

Q. How can density functional theory (DFT) studies aid in predicting the electronic properties and regioselectivity of reactions involving this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometries and predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity. For example, electron-withdrawing nitrile groups lower LUMO energy, favoring nucleophilic attacks. Substituent effects (e.g., ethyl groups) alter charge distribution, impacting regioselectivity in cycloadditions .

Q. What experimental and computational approaches resolve contradictions in spectral data interpretation (e.g., unexpected 1H^1H NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping in imidazo[1,2-b]pyrazoles) that cause signal broadening.
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguishing pyrazole H-3 from imidazole H-5) .
  • DFT-NMR Predictions : Compare computed chemical shifts with experimental data to validate assignments .

Q. How do steric and electronic effects of the ethyl group influence catalytic transformations (e.g., cross-couplings or cyclizations)?

  • Methodological Answer : The ethyl group at position 6 introduces steric hindrance, slowing down reactions at adjacent sites. For example, Suzuki-Miyaura coupling with aryl boronic acids may require bulky ligands (e.g., SPhos) or elevated temperatures. Electronic effects (e.g., inductive donation) can be quantified via Hammett constants or NBO analysis in DFT studies .

Key Considerations for Experimental Design

  • Contradiction Management : When spectral data conflicts with expected outcomes (e.g., unexpected coupling constants), cross-validate with X-ray crystallography (if crystalline) or computational models .
  • Hazard Mitigation : Nitriles are toxic; use fume hoods and monitor waste disposal per guidelines in safety data sheets (e.g., ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

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